

Application Note: Comprehensive Analytical Characterization of N-(2-formylphenyl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -(2-formylphenyl)-4-methylbenzenesulfonamide
CAS No.:	6590-65-4
Cat. No.:	B1208841

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Introduction

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a key organic intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Its structure, incorporating a reactive aldehyde, a sulfonamide linkage, and two distinct aromatic rings, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The protocols outlined herein are designed to provide a self-validating system for the structural elucidation and purity determination of **N-(2-formylphenyl)-4-methylbenzenesulfonamide**. Each technique offers a unique and complementary piece of structural information, and together they form a powerful toolkit for the comprehensive analysis of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR are essential for the characterization of **N-(2-formylphenyl)-4-methylbenzenesulfonamide**, providing detailed information about the chemical environment of each proton and carbon atom.

Rationale for NMR Analysis

The distinct electronic environments of the protons and carbons in **N-(2-formylphenyl)-4-methylbenzenesulfonamide** allow for their clear differentiation in NMR spectra. The aldehyde proton, the aromatic protons on both rings, the sulfonamide N-H proton, and the methyl protons all exhibit characteristic chemical shifts. Furthermore, coupling patterns in the ^1H NMR spectrum reveal the connectivity of adjacent protons, confirming the substitution patterns on the aromatic rings. ^{13}C NMR provides complementary information on the carbon skeleton, including the characteristic downfield shifts of the carbonyl and sulfonamide-bearing carbons.

Predicted ^1H and ^{13}C NMR Data

While a definitive experimental spectrum for the title compound is not readily available in the cited literature, we can predict the expected chemical shifts based on data from closely related N-aryl sulfonamides and benzaldehyde derivatives[1][2][3].

Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Aldehyde (CHO)	9.5 - 10.0 (singlet)	~190
Sulfonamide (NH)	10.0 - 11.5 (broad singlet)	-
Aromatic (formylphenyl ring)	7.0 - 8.0 (multiplets)	120 - 140
Aromatic (tosyl ring)	7.2 - 7.8 (AA'BB' system)	125 - 145
Methyl (CH_3)	~2.4 (singlet)	~21

Protocol for NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **N-(2-formylphenyl)-4-methylbenzenesulfonamide** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can solubilize the compound and its residual water peak does not interfere with the key proton signals.
- **¹H NMR Acquisition:**
 - Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Reference the spectrum to the residual DMSO peak at 2.50 ppm.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
- **Data Processing and Interpretation:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to confirm structural assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their chemical environment, making FTIR an excellent tool for confirming the presence of the key functional moieties in **N-(2-formylphenyl)-4-methylbenzenesulfonamide**.

Rationale for FTIR Analysis

The key functional groups in the target molecule—the aldehyde C=O, the N-H of the sulfonamide, and the S=O of the sulfonamide—exhibit characteristic and strong absorption

bands in the infrared spectrum. The positions of these bands can confirm the presence of these groups and provide some information about their molecular environment (e.g., hydrogen bonding).

Predicted FTIR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aldehyde C=O	Stretch	1690 - 1710
Aldehyde C-H	Stretch	2720 - 2820 (often two weak bands)
Sulfonamide N-H	Stretch	3200 - 3300
Sulfonamide S=O	Asymmetric Stretch	1320 - 1350
Sulfonamide S=O	Symmetric Stretch	1150 - 1170
Aromatic C=C	Stretch	1450 - 1600

Protocol for FTIR Analysis

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Collect an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Perform a background scan prior to the sample scan.

- Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups of **N-(2-formylphenyl)-4-methylbenzenesulfonamide**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Rationale for Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, as the molecule will break at its weakest bonds in a predictable manner.

Predicted Mass Spectrometry Data

- Molecular Formula: C₁₄H₁₃NO₃S
- Molecular Weight: 275.32 g/mol
- Expected [M+H]⁺: 276.0694
- Expected Fragmentation: Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the S-C(aryl) bond. The presence of the formyl group may also lead to characteristic losses.

Protocol for Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. Both positive and negative ion modes should be explored.
- Mass Analysis:

- Acquire a full scan mass spectrum to determine the molecular ion peak.
- Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
- Data Interpretation: Compare the observed exact mass with the calculated mass for the proposed formula. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from impurities, starting materials, and by-products.

Rationale for HPLC Analysis

The aromatic nature of **N-(2-formylphenyl)-4-methylbenzenesulfonamide** makes it well-suited for reverse-phase HPLC with UV detection. The development of a robust HPLC method is crucial for quality control, allowing for the accurate assessment of purity and the quantification of the compound in various matrices. General methods for sulfonamide analysis can be readily adapted for this specific molecule^[4].

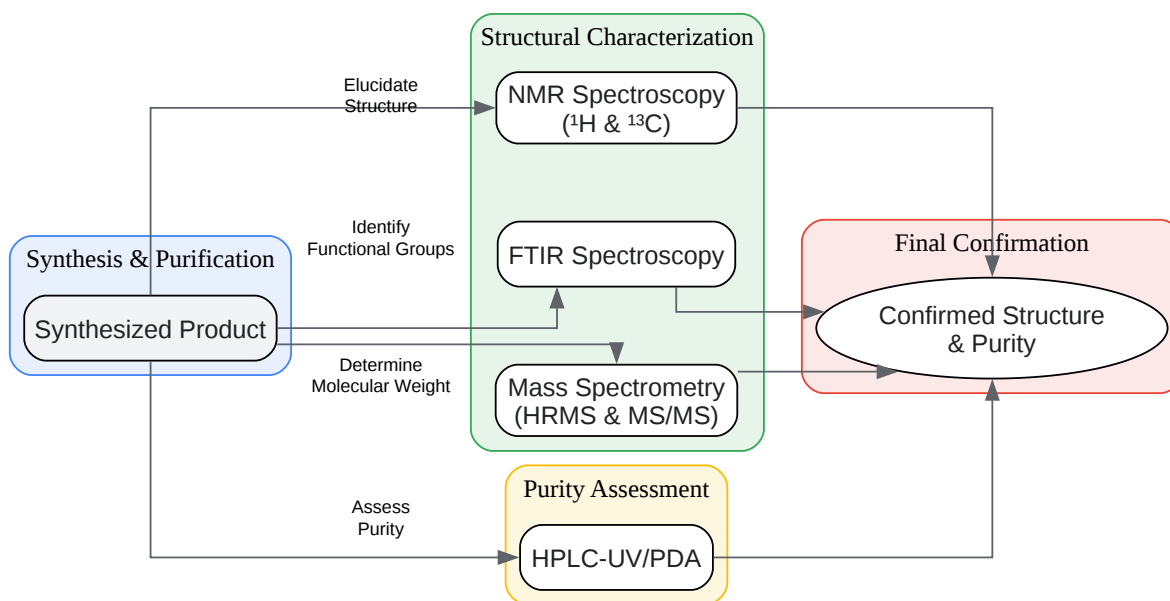
Protocol for HPLC Method Development

- Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm) is a good starting point.
- Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. The formic acid helps to improve peak shape.
 - Example Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.
- Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm) should be used. A photodiode array (PDA) detector is advantageous as it can provide spectral information across a range of wavelengths.

- **Sample Preparation:** Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.
- **Method Validation:** Once a suitable method is developed, it should be validated according to relevant guidelines to ensure its accuracy, precision, linearity, and robustness[5][6].

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of **N-(2-formylphenyl)-4-methylbenzenesulfonamide**.



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Caption: Workflow for the analytical characterization of **N-(2-formylphenyl)-4-methylbenzenesulfonamide**.

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